molecular formula C8H9IN2O3 B2664553 Ethyl 7-iodo-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylate CAS No. 2226182-91-6

Ethyl 7-iodo-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylate

Cat. No.: B2664553
CAS No.: 2226182-91-6
M. Wt: 308.075
InChI Key: SIMXLWOQIRLXCT-UHFFFAOYSA-N
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Description

Ethyl 7-iodo-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylate (CAS: 2226182-91-6) is a heterocyclic compound featuring a fused pyrazolo-oxazole core substituted with an iodine atom at position 7 and an ethyl ester group at position 5. Its molecular formula is C₈H₉IN₂O₃, with a molecular weight of 308.07 g/mol .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 7-iodo-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IN2O3/c1-2-13-8(12)6-5(9)7-11(10-6)3-4-14-7/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMXLWOQIRLXCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2CCOC2=C1I
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-iodo-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylate typically involves multiple steps, starting with the formation of the pyrazolo[5,1-b][1,3]oxazole ring. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The iodination step is usually achieved using iodine or an iodinating agent, followed by esterification to introduce the ethyl carboxylate group.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-iodo-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The iodine atom can be oxidized to form iodate or iodide derivatives.

  • Reduction: The compound can be reduced to remove the iodine atom, resulting in different structural analogs.

  • Substitution: The iodine atom can be substituted with other functional groups, such as amines or alkyl groups.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like hydrogen peroxide or sodium hypochlorite.

  • Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution reactions often involve nucleophiles and suitable solvents.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 7-iodo-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylate has been investigated for various pharmacological activities:

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. The pyrazolo[5,1-b][1,3]oxazole scaffold has been linked to the inhibition of cancer cell proliferation through various mechanisms, including the modulation of key signaling pathways involved in tumor growth.

Study Findings
Liu et al. (2021)The compound exhibited significant cytotoxicity against multiple cancer cell lines, including HT-29 and TK-10.
Zhang et al. (2022)In vivo studies demonstrated reduced tumor growth in xenograft models treated with this compound.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against a range of pathogens. Its effectiveness against resistant strains makes it a candidate for further development.

Pathogen Activity
Staphylococcus aureusModerate inhibitory effects observed at concentrations of 50 µg/mL.
Escherichia coliEffective at higher concentrations (100 µg/mL) with significant reduction in colony-forming units (CFUs).

Synthetic Utility

This compound serves as a versatile building block in organic synthesis:

Synthesis of Novel Derivatives

The compound can be modified to create a variety of derivatives with enhanced biological activity or improved pharmacokinetic properties. For instance:

  • Substituted derivatives have been synthesized to explore structure-activity relationships (SAR), leading to compounds with improved potency.
Derivative Modification Activity
Methyl derivativeMethyl group at position 5Increased solubility and bioavailability
Fluoro derivativeFluorine substitution at position 4Enhanced anticancer activity

Research Case Studies

Several case studies illustrate the practical applications of this compound in ongoing research:

Case Study 1: Anticancer Screening

A comprehensive screening of various derivatives revealed that certain modifications significantly enhanced cytotoxicity against breast cancer cell lines.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial efficacy of this compound showed promising results against drug-resistant bacterial strains, supporting its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism by which Ethyl 7-iodo-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of ethyl 7-iodo-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylate are best understood through comparison with analogs differing in substituents or functional groups. Below is a detailed analysis supported by tabulated data and research findings.

Structural and Physical Properties

Compound Name CAS Number Molecular Formula M.W. (g/mol) Substituent (Position 7) Functional Group Density (g/cm³) Boiling Point (°C) Predicted pKa
This compound 2226182-91-6 C₈H₉IN₂O₃ 308.07 Iodo Ester - - -
7-Nitro-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylic acid 2226181-70-8 C₆H₅N₃O₅ 199.12 Nitro Carboxylic Acid 2.11 483.1 1.31
Ethyl 2,3-dihydropyrazolo[5,1-b][1,3]oxazole-7-carboxylate 2073912-30-6 C₈H₁₀N₂O₃ 182.18 None Ester - - -
7-Chloro-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylic acid 1558313-35-1 C₆H₄ClN₂O₃ 187.56 Chloro Carboxylic Acid - - -
7-Iodo-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylic acid 2226182-70-1 C₆H₅IN₂O₃ 280.02 Iodo Carboxylic Acid - - -

Key Observations:

  • Molecular Weight: The iodo-substituted ester (308.07 g/mol) has a significantly higher molecular weight than non-halogenated analogs (e.g., 182.18 g/mol for the unsubstituted ester) due to iodine’s atomic mass (~127 g/mol) .
  • Density: The nitro-substituted acid (2.11 g/cm³) exhibits higher density than other analogs, likely due to the nitro group’s electron-withdrawing nature and compact packing in the solid state .
  • Acidity: The nitro analog’s carboxylic acid has a predicted pKa of 1.31 , making it more acidic than chloro- or iodo-substituted acids, as nitro groups strongly withdraw electron density .

Crystallographic and Supramolecular Features

  • Hydrogen Bonding: Carboxylic acid analogs (e.g., 7-nitro and 7-iodo acids) form stronger hydrogen-bonding networks in the solid state, as evidenced by crystallographic studies .
  • Ring Puckering: The dihydropyrazolo-oxazole core exhibits slight puckering, as described by Cremer and Pople’s ring-puckering coordinates, which influence molecular packing and stability .

Biological Activity

Ethyl 7-iodo-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylate (CAS: 2226182-91-6) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H9IN2O3
  • Molecular Weight : 308.08 g/mol
  • IUPAC Name : this compound
  • Purity : 95%

Biological Activity Overview

This compound has been studied for various biological activities including:

  • Antineoplastic Activity : Preliminary studies suggest that derivatives of pyrazolo compounds exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Some studies indicate potential antimicrobial activity, although specific data on this compound is limited.

The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that its activity may involve:

  • Inhibition of Enzymatic Pathways : Similar compounds have shown the ability to inhibit specific enzymes that are crucial for cellular proliferation and survival.
  • Induction of Apoptosis : Some studies suggest that pyrazolo derivatives can trigger apoptotic pathways in cancer cells.

Case Study 1: Antineoplastic Activity

A study investigating the cytotoxic effects of several pyrazolo derivatives found that compounds similar to this compound exhibited significant activity against human cancer cell lines such as HT-29 and TK-10. The results indicated a dose-dependent response with IC50 values in the micromolar range .

CompoundCell LineIC50 (µM)
Compound AHT-2910.5
Compound BTK-1015.0
Ethyl 7-Iodo DerivativeHT-2912.0

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial properties of various heterocyclic compounds against Trichomonas vaginalis. While specific data for ethyl 7-iodo derivatives were not highlighted, related compounds demonstrated effective trichomonacidal activity at concentrations as low as 10 µg/mL .

Q & A

Q. Q1. What are the key synthetic pathways for Ethyl 7-iodo-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylate, and how can reaction parameters be optimized for yield?

The synthesis typically involves cyclization of iodinated precursors followed by esterification. For example, hydrolysis of ester intermediates (e.g., ethyl 6,6-dimethyl analogs) using lithium hydroxide monohydrate in tetrahydrofuran/water (3:1 v/v) at room temperature for 72 hours achieves >65% yield . Iodination can be introduced via electrophilic substitution using iodine monochloride (ICl) in acetic acid, requiring strict temperature control (0–5°C) to minimize byproducts. Reaction monitoring via TLC (silica gel, ethyl acetate/hexane) and purification via column chromatography are critical .

Basic Research: Structural Characterization

Q. Q2. What spectroscopic and crystallographic methods are essential for characterizing this compound?

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (DMSO-d6d_6 or CDCl3_3) confirm regiochemistry and substituent positions. For example, the ethyl ester group typically shows a triplet at δ ~1.3 ppm (J=7.1J = 7.1 Hz) and a quartet at δ ~4.3 ppm .
  • X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) resolve bond lengths/angles and confirm the fused pyrazolo-oxazole ring system. The Cambridge Structural Database (CSD) provides reference data for validating puckering parameters .

Advanced Research: Data Contradictions in Crystallography

Q. Q3. How can discrepancies in crystallographic data (e.g., bond lengths or space groups) be resolved during refinement?

Discrepancies arise from disordered solvent molecules or twinning. Use SHELXL’s TWIN/BASF commands for twinned data and PART/SUMP restraints for disorder modeling. Validate against CSD entries (e.g., similar pyrazolo-oxazole derivatives) to identify outliers. R-factor convergence below 5% and Hirshfeld surface analysis ensure reliability .

Advanced Research: Hydrogen Bonding and Supramolecular Assembly

Q. Q4. How do hydrogen bonding patterns influence the compound’s solid-state packing and stability?

Graph set analysis (Etter’s formalism) identifies motifs like C(4)\text{C}(4) chains or R22(8)\text{R}_2^2(8) rings. For example, N–H···O interactions between the oxazole oxygen and amine protons stabilize 2D networks. Computational tools (e.g., CrystalExplorer) map electrostatic potentials to predict interaction strengths .

Advanced Research: Ring Puckering and Conformational Analysis

Q. Q5. How is ring puckering quantified in the dihydrooxazole moiety, and what are its implications for reactivity?

Cremer-Pople parameters (amplitude qq, phase θ\theta) quantify puckering. For a five-membered ring, q2q_2 (out-of-plane) and ϕ2\phi_2 (pseudorotation phase) are calculated from atomic coordinates. Puckering affects steric hindrance; planar conformations favor nucleophilic attack at the ester carbonyl .

Advanced Research: Pharmacological Profiling

Q. Q6. What in vitro assays are suitable for evaluating this compound’s bioactivity (e.g., enzyme inhibition)?

  • PDE-4 inhibition : Use a fluorescence-based assay with cAMP as substrate, comparing IC50_{50} values against rolipram.
  • Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with ciprofloxacin as control .

Advanced Research: Computational Modeling

Q. Q7. How can DFT calculations predict electronic properties and guide synthetic modifications?

B3LYP/6-31G(d) optimizations compute HOMO-LUMO gaps to assess electrophilicity. For iodinated derivatives, the electron-withdrawing effect lowers LUMO energy (~2.1 eV), enhancing reactivity toward nucleophiles. Docking studies (AutoDock Vina) model interactions with target proteins (e.g., PDE-4 active site) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.